

1,6-Dioxaspiro[2.5]octane: A Core Technical Guide

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Compound of Interest

Compound Name: 1,6-Dioxaspiro[2.5]octane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of **1,6-Dioxaspiro[2.5]octane**. The information is curated for professionals in research and drug development who require detailed technical data and experimental insights.

Core Properties and Data

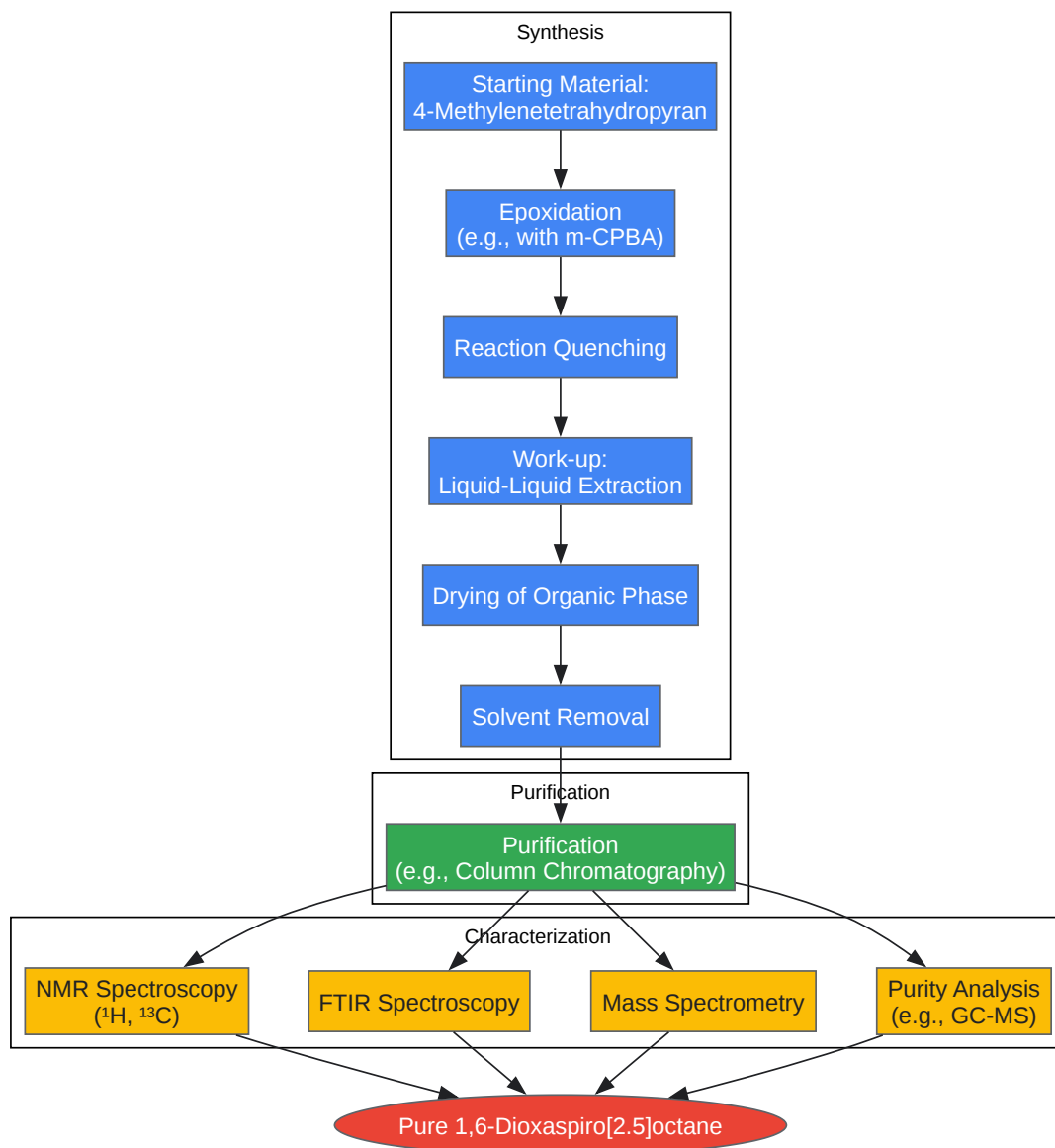
1,6-Dioxaspiro[2.5]octane is a heterocyclic organic compound with a spirocyclic structure. Its core physical and chemical properties are summarized below, providing a foundational dataset for experimental and computational work.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	
Molecular Weight	114.14 g/mol	
IUPAC Name	1,6-Dioxaspiro[2.5]octane	[1]
CAS Number	185-72-8	
Physical Form	Liquid	[1]
Boiling Point	158.4 °C at 760 mmHg	[2]
Density	1.1 g/cm ³	[2]
Refractive Index	1.477	[2]
Flash Point	48.5 °C	[2]
Storage Temperature	2-8 °C (Sealed in dry conditions)	[1]

Synthesis and Characterization Workflow

The synthesis of **1,6-Dioxaspiro[2.5]octane** can be logically approached through the epoxidation of an appropriate exocyclic alkene precursor, followed by rigorous purification and characterization. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for 1,6-Dioxaspiro[2.5]octane

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Caption: A logical workflow for the synthesis and characterization of **1,6-Dioxaspiro[2.5]octane**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the parent **1,6-Dioxaspiro[2.5]octane** is not readily available in the surveyed literature, a general procedure can be inferred from standard organic synthesis techniques for analogous compounds. The most plausible route is the epoxidation of 4-methylenetetrahydropyran.

General Epoxidation Protocol (Hypothetical):

- **Dissolution of Alkene:** Dissolve 4-methylenetetrahydropyran in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.
- **Addition of Epoxidizing Agent:** Add a solution of an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the stirred solution of the alkene. The temperature should be maintained at 0-5 °C during the addition.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
- **Work-up:** Upon completion, quench the reaction by adding a solution of sodium thiosulfate to decompose the excess peroxide. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **1,6-Dioxaspiro[2.5]octane** by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **1,6-Dioxaspiro[2.5]octane**. Although experimental spectra for the parent compound are not widely

published, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Data:

Technique	Expected Features
^1H NMR	Signals corresponding to the protons on the tetrahydropyran ring and the oxirane ring. The chemical shifts and coupling patterns would be characteristic of the spirocyclic structure.
^{13}C NMR	Resonances for the five distinct carbon environments in the molecule, including the spiro carbon and the carbons of the epoxide and tetrahydropyran rings.
FTIR	Characteristic C-O stretching frequencies for the ether linkages in the tetrahydropyran and oxirane rings, as well as C-H stretching and bending vibrations.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of 1,6-Dioxaspiro[2.5]octane (114.14 g/mol) and a fragmentation pattern consistent with its structure.

Safety and Handling

1,6-Dioxaspiro[2.5]octane is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[\[3\]](#)

GHS Hazard Statements:

- H226: Flammable liquid and vapor[\[3\]](#)
- H315: Causes skin irritation[\[3\]](#)
- H319: Causes serious eye irritation[\[3\]](#)

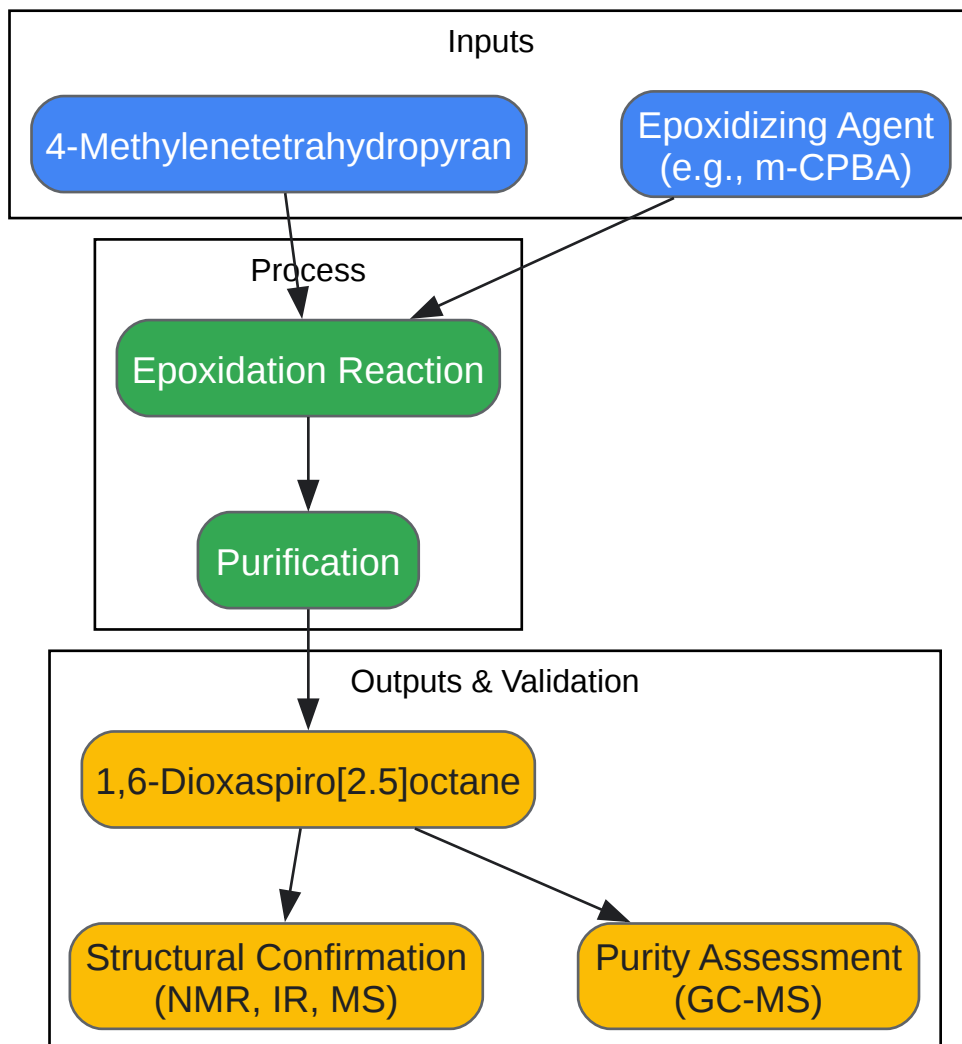
- H335: May cause respiratory irritation[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Logical Relationships in Synthesis and Analysis

The relationship between the starting materials, key reaction steps, and analytical outcomes is crucial for successful synthesis and validation. The following diagram illustrates these logical connections.

Logical Relationships in Synthesis and Analysis



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Caption: Interconnections between starting materials, processes, and analytical validation.

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References

- 1. 1,6-Dioxaspiro[2.5]octane | 185-72-8 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. 1,6-Dioxaspiro[2.5]octane | C₆H₁₀O₂ | CID 160439 - PubChem [pubchem.ncbi.nlm.nih.gov]
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